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molecular formula C12H10N2O2 B8513323 3-Methyl-2-(3-nitrophenyl)pyridine

3-Methyl-2-(3-nitrophenyl)pyridine

Cat. No. B8513323
M. Wt: 214.22 g/mol
InChI Key: FNAJTNOBBVXHTG-UHFFFAOYSA-N
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Patent
US06521643B1

Procedure details

A suspension of 3-(3-methylpyridin-2-yl)nitrobenzene (214 mg) in ethanol (5 ml) was hydrogenated over palladium on carbon (10% w/w, 50% wet, 50 mg) under a hydrogen atmosphere for 2 hours. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to give 3-(3-methylpyridin-2-yl)aniline (184 mg).
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:8]2[CH:9]=[C:10]([N+:14]([O-])=O)[CH:11]=[CH:12][CH:13]=2)=[N:4][CH:5]=[CH:6][CH:7]=1>C(O)C.[Pd]>[CH3:1][C:2]1[C:3]([C:8]2[CH:9]=[C:10]([CH:11]=[CH:12][CH:13]=2)[NH2:14])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
214 mg
Type
reactant
Smiles
CC=1C(=NC=CC1)C=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=CC1)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 184 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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